
4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid
Overview
Description
4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid is an organic compound with the molecular formula C6H12O4 It is a derivative of butanoic acid, featuring hydroxyl and hydroxymethyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 3-methylbutanoic acid using hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 80°C and a reaction time of several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as crystallization or distillation to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 4-oxo-3-(hydroxymethyl)-3-methylbutanoic acid.
Reduction: Formation of 4-hydroxy-3-(hydroxymethyl)-3-methylbutanol.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This compound may also act as a precursor in metabolic pathways, contributing to the biosynthesis of other biologically active molecules.
Comparison with Similar Compounds
4-Hydroxy-3-methylbutanoic acid: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
3-Hydroxy-3-methylbutanoic acid: Lacks the hydroxyl group on the fourth carbon, affecting its chemical properties.
4-Hydroxy-3-(methoxymethyl)-3-methylbutanoic acid: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its reactivity.
Uniqueness: 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-6(3-7,4-8)2-5(9)10/h7-8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWKQDMSPGJDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634161 | |
| Record name | 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191859-22-0 | |
| Record name | 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40634161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


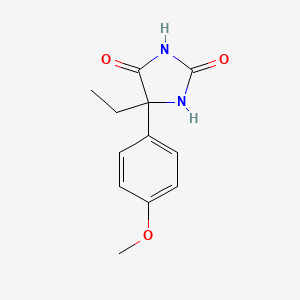
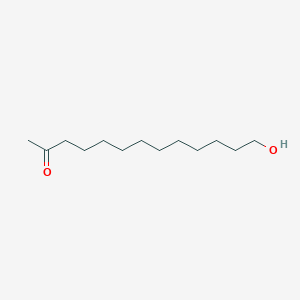
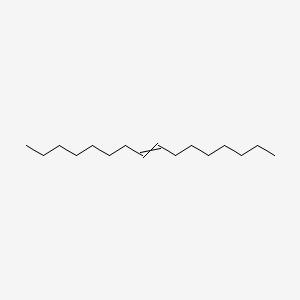
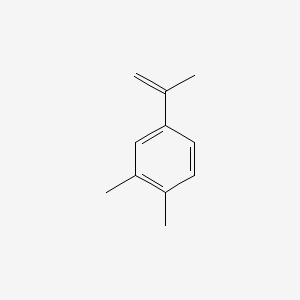

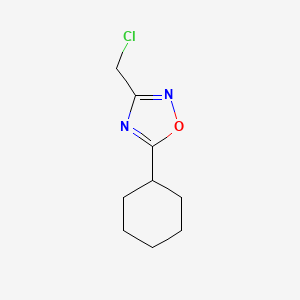
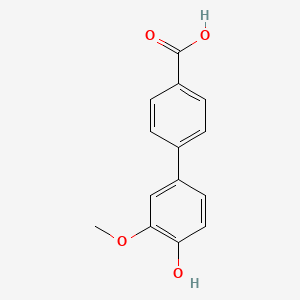
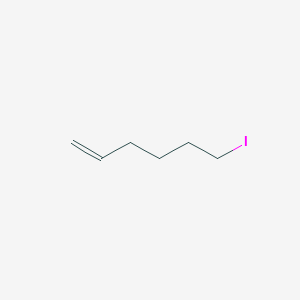

![Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-](/img/structure/B3048989.png)
![ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B3048992.png)
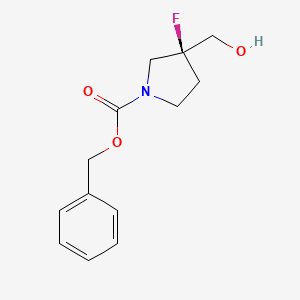
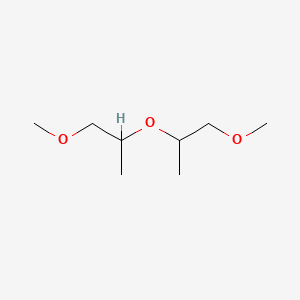
![Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B3048996.png)
